TM-N1324

GPR39 Zinc modulation GPCR allosteric modulation

TM-N1324 is the only GPR39 agonist validated for brain penetration via [11C]TM-N1324 PET with >70% brain uptake blockade. Its 31.1-fold zinc-dependent potentiation (EC50 280 nM → 9 nM) uniquely enables dissection of zinc-modulated signaling. Zero activity against 165 GPCRs at 1 µM delivers the cleanest pharmacological window for GPR39-specific attribution. Validated in chronic oral dosing (30 mg/kg) for obesity and metabolic syndrome models, it significantly reduces food intake and body weight in HFD mice. For CNS target engagement, Alzheimer's zinc dyshomeostasis research, and neuroinflammation models requiring brain bioavailability.

Molecular Formula C18H13ClFN7O
Molecular Weight 397.8 g/mol
Cat. No. B611407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM-N1324
SynonymsTM N1324
Molecular FormulaC18H13ClFN7O
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5
InChIInChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24)
InChIKeyCYQNVXRIWKKWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TM-N1324: A Brain-Penetrant, Zinc-Modulated GPR39 Agonist for Metabolic and CNS Research


TM-N1324 (CAS 1144477-35-9) is a synthetic, orally bioavailable small-molecule agonist of GPR39, a Gq-coupled Class A GPCR . Unlike many GPCR agonists, TM-N1324 exhibits strong zinc-dependent modulation, with EC50 values shifting dramatically from 280 nM (Zn2+-free) to 9 nM in the presence of physiological Zn2+ concentrations for human GPR39 [1]. It demonstrates high selectivity with no significant activity against a panel of 165 GPCRs at 1 µM, and has been validated as a brain-penetrant probe via [11C]TM-N1324 PET imaging studies [2].

Why GPR39 Agonists Cannot Be Substituted Interchangeably for TM-N1324


GPR39 agonists are not functionally interchangeable due to profound differences in zinc modulation, receptor signaling bias, and CNS bioavailability. While TC-G 1008 (GPR39-C3) exhibits single-digit picomolar EC50 values that may superficially appear superior, it lacks the brain penetration required for CNS applications, and its signaling profile differs from TM-N1324 in key pathways . Furthermore, GPR39 exhibits constitutive activity, and certain agonists have documented off-target effects or divergent signaling outcomes [1]. Selection of the appropriate GPR39 agonist therefore requires a precise match between experimental objectives and the compound's specific quantitative profile in selectivity, zinc cooperativity, and tissue distribution.

TM-N1324 Quantitative Differentiation Evidence vs. GPR39 Agonist Comparators


TM-N1324 Demonstrates a 31-Fold Potentiation by Physiological Zinc

TM-N1324 exhibits a 31.1-fold increase in potency at human GPR39 in the presence of 10 µM Zn2+ compared to Zn2+-free conditions [1]. This zinc-dependent potentiation is a distinguishing functional characteristic that differentiates TM-N1324 from zinc-independent agonists.

GPR39 Zinc modulation GPCR allosteric modulation

TM-N1324 Demonstrates 71% Brain Uptake Blockade, Validating CNS Target Engagement

TM-N1324 is the only GPR39 agonist validated as a brain-penetrant probe via direct PET imaging. In [11C]TM-N1324 PET studies in C57BL/6J mice, pretreatment with unlabeled TM-N1324 achieved >70% blockade of radiotracer brain uptake [1]. A separate study reported ~65±4% blockade in rodent brain [2]. This establishes TM-N1324 as uniquely suited for CNS GPR39 target engagement studies.

CNS penetration PET imaging Neurodegeneration

TM-N1324 Demonstrates Selectivity Over 165 GPCRs with No Activity at Ghrelin or Motilin Receptors

TM-N1324 exhibits exceptional selectivity, showing no significant agonist activity against a panel of 165 GPCRs at 1 µM, including the phylogenetically related ghrelin receptor (GHS-R) and motilin receptor [1]. This selectivity profile is critical for interpreting GPR39-specific pharmacological effects.

GPCR selectivity Off-target profiling Pharmacological tool compound

TM-N1324 Reduces Food Intake by 15-20% and Body Weight in HFD-Induced Obese Mice

TM-N1324 demonstrates robust in vivo metabolic efficacy at an oral dose of 30 mg/kg, significantly decreasing food intake during the dark period and reducing body weight in a mouse model of high-fat diet-induced obesity . This represents a validated in vivo pharmacodynamic endpoint for metabolic GPR39 agonism.

Obesity Metabolic disease In vivo efficacy

TM-N1324 Demonstrates Cross-Species Potency Parity for Human and Murine GPR39

TM-N1324 exhibits closely matched potency between human and murine GPR39, with EC50 values of 9 nM/5 nM (with Zn2+) and 280 nM/180 nM (without Zn2+) for human/murine receptors, respectively . This cross-species parity enhances translational relevance and simplifies dose selection in preclinical models.

Species translation In vivo pharmacology Preclinical research

TM-N1324 Optimal Research and Discovery Application Scenarios


CNS Target Engagement and Neurodegenerative Disease PET Imaging

TM-N1324 is the only GPR39 agonist validated for brain penetration and direct PET imaging of CNS target engagement. Use TM-N1324 for in vivo occupancy studies, Alzheimer's disease research involving zinc dyshomeostasis, and neuroinflammation models where CNS bioavailability of the GPR39 probe is required. The compound's >70% brain uptake blockade upon self-competition [1] provides a quantitative benchmark for target engagement studies.

Zinc-Dependent GPR39 Signaling Mechanism Studies

TM-N1324 is the optimal tool for dissecting zinc-dependent versus zinc-independent GPR39 signaling pathways due to its 31.1-fold potentiation by physiological Zn2+ [1]. Use TM-N1324 in experiments designed to compare signaling outcomes in Zn2+-replete versus Zn2+-depleted conditions, or to investigate the role of zinc as an endogenous allosteric modulator of GPR39 function.

Chronic Metabolic Disease Pharmacology Requiring Sustained Oral Dosing

TM-N1324 is validated for chronic oral dosing in metabolic disease models, demonstrating significant reductions in food intake and body weight in HFD-induced obese mice at 30 mg/kg [1]. Use TM-N1324 for long-term GPR39 activation studies in obesity, type 2 diabetes, and metabolic syndrome models where sustained target engagement and validated weight/food intake endpoints are critical.

High-Selectivity GPR39 Pharmacological Validation in Complex Biological Systems

TM-N1324 is the compound of choice when experimental interpretation requires rigorous exclusion of off-target GPCR activity. With no significant activity against 165 GPCRs at 1 µM, including the phylogenetically related ghrelin and motilin receptors [1], TM-N1324 provides the cleanest pharmacological window for attributing observed effects specifically to GPR39 activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for TM-N1324

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.